4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S4/c1-6-3-8(22-4-6)10(21)15-12-18-19-13(25-12)23-5-9(20)14-11-17-16-7(2)24-11/h3-4H,5H2,1-2H3,(H,14,17,20)(H,15,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCWBYCIAHYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a derivative of thiadiazole and thiophene, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure and Synthesis
The compound features a complex structure that includes both thiadiazole and thiophene moieties. The synthesis of such derivatives often involves microwave-assisted methods which enhance yield and purity. Recent studies have shown that thiadiazole derivatives can be synthesized efficiently using various reagents and conditions .
Anticancer Activity
Recent research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9a | HepG-2 | 8.2 |
| 9a | MCF-7 | 9.4 |
| 9a | HCT116 | 10.3 |
| 9a | PC-3 | 11.5 |
These values indicate a strong anti-proliferative activity across multiple cancer types . The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The 1,3,4-thiadiazole scaffold has been recognized for its antimicrobial properties. Derivatives containing this moiety have shown activity against various pathogens. For example:
| Compound Type | Activity |
|---|---|
| 1,3,4-Thiadiazole Derivatives | Antibacterial |
| Thiadiazole-based Compounds | Antifungal |
These compounds act through different mechanisms, including inhibition of DNA synthesis similar to established antibiotics like acyclovir . The presence of the amino group in the structure enhances the reactivity and biological activity of these derivatives .
Case Studies
- Cytotoxicity Evaluation : A study evaluated several thiadiazole derivatives against human cancer cell lines (HepG2, MCF7). The results demonstrated that modifications in the thiadiazole structure significantly influenced cytotoxicity levels.
- Molecular Docking Studies : Molecular docking has been utilized to understand the binding interactions between these compounds and target proteins such as VEGFR-2 and c-Met. These studies reveal how structural modifications can enhance binding affinity and specificity towards cancer targets .
Pharmacokinetics and Toxicology
ADME/Tox studies are crucial for predicting the pharmacokinetic profiles of new compounds. Early assessments suggest that derivatives of thiadiazole exhibit favorable absorption and distribution characteristics while maintaining low toxicity profiles .
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and tested them against multiple bacterial strains. The results indicated that these compounds displayed moderate to substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to the target molecule have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively investigated. For example, compounds containing the 1,3,4-thiadiazole scaffold have been reported to induce apoptosis in cancer cell lines through various mechanisms such as inhibition of tyrosine kinases and activation of caspases . The target compound's structure suggests that it may also possess similar anticancer properties due to the presence of the thiadiazole moiety.
In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of cancer cells such as neuroblastoma and colorectal cancer cells . Molecular docking studies have further elucidated the binding interactions of these compounds with key enzymes involved in cancer progression .
Anti-inflammatory Activity
Thiadiazole derivatives have also been explored for their anti-inflammatory effects. Some studies indicate that these compounds can inhibit inflammatory pathways by blocking the production of pro-inflammatory cytokines . The structural features of the target compound may enhance its ability to modulate inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. The presence of specific functional groups within the compound can significantly influence its pharmacological properties:
| Functional Group | Effect on Activity |
|---|---|
| Thiadiazole moiety | Essential for antimicrobial and anticancer activity |
| Thiophene ring | Enhances lipophilicity and cellular uptake |
| Carboxamide group | Potentially increases solubility and bioavailability |
The modifications on the thiadiazole ring and the incorporation of additional functional groups are pivotal in enhancing the efficacy and selectivity of these compounds against targeted diseases.
Synthesis and Evaluation
A notable study synthesized a series of 1,3,4-thiadiazole derivatives including variations similar to the target compound. These were evaluated for their biological activities using standard assays such as MTT assays for cytotoxicity and disc diffusion methods for antimicrobial testing . The findings revealed promising results that support further development into therapeutic agents.
Clinical Implications
The potential clinical implications of thiadiazole derivatives extend beyond basic research. For instance, some compounds have progressed into preclinical trials due to their favorable safety profiles and efficacy against resistant strains of bacteria and various cancer cell lines . This highlights the importance of continued research into this class of compounds.
Chemical Reactions Analysis
Formation of Thiadiazole Core
The 1,3,4-thiadiazole ring system is typically synthesized via cyclization reactions. For example, reacting thiosemicarbazides with α-halo ketones or esters under basic conditions can form the heterocyclic structure . In related compounds, N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide was prepared by refluxing thiosemicarbazide derivatives in acetic acid, followed by purification .
Thiolation and Substitution Reactions
The introduction of thioethyl groups involves nucleophilic substitution. For instance, thioglycolic acid or mercaptobenzothiazole reacts with chloroacetamide derivatives under reflux conditions (e.g., ethanol with sodium acetate) . This step replaces chloride groups with thiol-containing moieties, forming sulfide linkages critical to the compound’s structure.
Amide Bond Formation
The thiophene carboxamide group is synthesized via coupling reactions. Chloroacetyl chloride reacts with aminothiophene derivatives in DMF/K₂CO₃ to form chloroacetamide intermediates . Subsequent substitution with thiadiazole-based reagents yields the final compound.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Thiadiazole cyclization | Thiosemicarbazide, α-halo ketones | Basic medium (e.g., ethanol) | 1,3,4-thiadiazole core |
| Thiolation | Thioglycolic acid, mercaptobenzothiazole | Ethanol, sodium acetate, reflux | Sulfide-linked intermediates |
| Amide coupling | Chloroacetyl chloride, DMF, K₂CO₃ | Stirred at room temperature | Thiophene carboxamide derivatives |
Functional Group Integration
The compound’s structural complexity arises from sequential reactions:
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Amination : Introduces amino groups via nucleophilic substitution or condensation.
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Oxidation/Reduction : May involve conversion of thiol groups to sulfides or disulfides.
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Condensation : Forms heterocycles, such as thiadiazoles, using catalysts like piperidine .
Spectroscopic Data
Key analytical techniques for confirming the compound’s structure include:
2.1.1 Infrared (IR) Spectroscopy
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N-H stretches : Broad bands at ~3200–3450 cm⁻¹ indicate amide and amine groups .
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C=O stretches : Peaks at ~1600–1700 cm⁻¹ confirm carbonyl groups in the thiophene carboxamide .
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C≡N stretches : Sharp absorption near 2200 cm⁻¹ (if nitrile groups are present) .
2.1.2 Nuclear Magnetic Resonance (NMR)
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¹H NMR :
-
¹³C NMR :
| Analytical Method | Key Observations |
|---|---|
| IR | N-H (3200–3450 cm⁻¹), C=O (1600–1700 cm⁻¹) |
| ¹H NMR | Thiophene CH₃ (2.4–2.5 ppm), NH (9–12 ppm) |
| ¹³C NMR | Carbonyl carbons (160–170 ppm) |
Thiolation and Sulfur Chemistry
The compound’s thioethyl linkages and thiadiazole sulfur atoms participate in redox reactions. For example:
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Disulfide formation : Oxidation of thiols to disulfides under acidic or basic conditions .
-
Nucleophilic substitution : Thiols can act as leaving groups, enabling further functionalization .
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines. This reactivity is critical for designing prodrugs or bioconjugates.
Biological Activity
The thiadiazole-thiophene hybrid structure exhibits:
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Anticancer potential : Enhanced by sulfur-containing moieties, as seen in related compounds .
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Antimicrobial activity : Linked to heterocyclic sulfur and nitrogen atoms .
Synthetic Versatility
The compound serves as a scaffold for further modifications:
Q & A
Basic: What synthetic strategies are optimal for preparing thiophene-2-carboxamide derivatives with dual thiadiazole substituents?
Methodological Answer:
- Key Reaction Steps :
- Thioether Linkage Formation : React 5-methyl-1,3,4-thiadiazol-2-amine with bromoacetyl chloride to generate intermediates with reactive thiol groups. Use ethanol as a solvent under reflux (60–80°C) for 2–4 hours .
- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., DCC) to conjugate the thiophene-2-carboxamide core with thiadiazole-thioether intermediates. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
- Crystallization : Purify final products using ethanol/water (4:1) or DMF-based recrystallization, achieving yields of 65–76% .
- Characterization : Confirm structure via IR (C=O at ~1650 cm⁻¹, C-S-C at ~680 cm⁻¹) and ¹H-NMR (thiophene methyl at δ 2.4–2.6 ppm, thiadiazole NH at δ 10–11 ppm) .
Basic: How can spectral data resolve structural ambiguities in polyheterocyclic systems like this compound?
Methodological Answer:
- Multi-Technique Approach :
- IR Spectroscopy : Identify functional groups (e.g., amide C=O, thiadiazole C=N) to confirm successful coupling .
- ¹H/¹³C-NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in thioether linkages. For example, the -SCH₂CO- moiety appears as a triplet at δ 3.8–4.2 ppm .
- Mass Spectrometry : Analyze fragmentation patterns (e.g., M⁺ at m/z 455.5) to verify molecular weight and substituent loss (e.g., cleavage of thiadiazole rings) .
Advanced: What mechanistic insights explain sulfur elimination during thiadiazole cyclization?
Methodological Answer:
- Cyclization Pathway :
- Intermediate Formation : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form thiosemicarbazide intermediates .
- Sulfur Elimination : Cyclize intermediates in DMF with iodine/TEA, leading to S₈ elimination (confirmed via elemental analysis). The process is driven by aromatic stabilization of the thiadiazole ring .
- Validation : Track sulfur loss via HPLC-MS and compare with theoretical stoichiometry (1/8 S₈ per molecule) .
Advanced: How can computational methods predict bioactivity of this compound?
Methodological Answer:
- Molecular Docking :
- Target Selection : Prioritize kinases (e.g., EGFR) or viral proteases based on structural analogs (e.g., thiadiazole-containing antivirals in ).
- Docking Software : Use AutoDock Vina with AMBER force fields. Parameterize the thiadiazole-thiophene core for partial charges and torsional flexibility .
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes (RMSD ≤ 2 Å) .
Advanced: How to address contradictions in reported yields for similar derivatives?
Methodological Answer:
- Root-Cause Analysis :
- Solvent Effects : Compare ethanol (yields ~70%) vs. DMF (yields ~76%) in analogous syntheses ( vs. 5). Polar aprotic solvents enhance nucleophilic substitution rates.
- Catalyst Optimization : Test bases (e.g., TEA vs. NaOAc) for deprotonation efficiency during coupling.
- Replication : Reproduce reactions under inert (N₂) vs. ambient conditions to isolate O₂/moisture impacts .
Advanced: What in vitro assays are suitable for evaluating anticancer potential?
Methodological Answer:
- Screening Cascade :
Advanced: How to resolve ambiguities in regioselectivity during heterocyclic functionalization?
Methodological Answer:
- Directing Group Strategy :
- Validation : Compare ¹H-NMR coupling constants (e.g., J = 2.5 Hz for para-substituted thiadiazoles) .
Advanced: What pharmacokinetic challenges arise from the compound’s hydrophobicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
